N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride
CAS No.: 2367002-63-7
Cat. No.: VC5845483
Molecular Formula: C11H13BrClN
Molecular Weight: 274.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2367002-63-7 |
|---|---|
| Molecular Formula | C11H13BrClN |
| Molecular Weight | 274.59 |
| IUPAC Name | N-[1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H12BrN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H |
| Standard InChI Key | ZZUGIAXFWCGHQZ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC=C1)Br)NCC#C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride features a propargylamine group (-NCC#CH) bonded to a 1-(3-bromophenyl)ethyl moiety. The chiral center at the ethyl position adopts an (S)-configuration, as confirmed by its IUPAC name N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride . The hydrochloride salt enhances stability and solubility, critical for handling in laboratory settings .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrN·ClH | |
| Molecular Weight | 274.585 g/mol | |
| CAS Number | 2367002-63-7 | |
| MDL Number | MFCD31695640 | |
| Storage Temperature | Ambient | |
| GHS Classification | GHS07 (Hazardous) |
Synthesis and Manufacturing
Industrial Production
Apollo Scientific and VWR Chemicals are primary suppliers, offering the compound in quantities ranging from 250 mg to 1 g . The ambient storage requirements suggest straightforward handling, though the GHS07 classification mandates precautions against skin/eye contact .
Applications in Research and Industry
Pharmaceutical Intermediates
Propargyl amines are pivotal in constructing bioactive molecules, including kinase inhibitors and antipsychotics. The bromine atom in this compound enables further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination), enhancing its utility in drug discovery .
Materials Science
The terminal alkyne group permits click chemistry applications, such as Huisgen cycloaddition, for synthesizing polymers or metal-organic frameworks (MOFs) . Its chiral nature also makes it a candidate for asymmetric catalysis or chiral stationary phases in chromatography .
Analytical Characterization
Spectroscopic Methods
High-resolution mass spectrometry (HRMS) and / NMR are standard for verifying molecular weight and structural integrity. For instance, the NMR spectrum would display signals for the alkyne proton (~2.5 ppm), aromatic protons (7.0–7.5 ppm), and methyl groups (~1.5 ppm) .
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